

Application Notes and Protocols for Met-Thr in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Met-Thr-OH	
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Introduction

The dipeptide Methionyl-Threonine (Met-Thr) is a subject of growing interest in nutritional research due to the essential nature of its constituent amino acids, L-methionine and L-threonine. While research directly investigating the Met-Thr dipeptide is emerging, its potential applications can be inferred from the well-documented roles of methionine and threonine in various physiological processes. These application notes provide an overview of the potential uses of Met-Thr in nutritional research and detailed protocols for its investigation.

Methionine is a sulfur-containing essential amino acid crucial for protein synthesis, metabolism, and as a precursor for important molecules like S-adenosylmethionine (SAM), a universal methyl donor. Threonine, another essential amino acid, is vital for protein synthesis, gut function, and the immune system. As a dipeptide, Met-Thr may offer unique nutritional and physiological benefits, including potentially enhanced absorption and specific biological activities.

Potential Applications in Nutritional Research

The Met-Thr dipeptide is a promising candidate for investigation in several areas of nutritional science:



- Clinical Nutrition: Dipeptide solutions, including those containing methionine, are explored for
 parenteral nutrition as they can provide essential amino acids in a readily absorbable form.
 This is particularly beneficial for patients with compromised gastrointestinal function.
- Muscle Protein Synthesis: Both methionine and threonine are critical for muscle protein synthesis. Methionine initiates protein synthesis, and its supplementation has been shown to increase nitrogen retention and muscle protein accretion in pigs. Threonine is also essential for muscle growth and protein synthesis. The Met-Thr dipeptide could be a potent supplement for supporting muscle growth and repair in athletes, the elderly, and individuals with muscle-wasting conditions.
- Immune System Modulation: Methionine and threonine play significant roles in immune function. Methionine is a precursor for glutathione, a key antioxidant, and is involved in T-cell differentiation and proliferation. Threonine is crucial for the production of mucins that form a protective barrier in the gut and for the synthesis of immunoglobulins. Supplementation with both amino acids has been shown to enhance immune responses in broiler chickens challenged with infectious bursal disease. Investigating the immunomodulatory effects of the Met-Thr dipeptide is a promising area of research.
- Gut Health: Threonine is highly utilized by the gut for the synthesis of mucin, which is
 essential for maintaining the integrity of the gut barrier. Methionine metabolism also plays a
 role in intestinal immune and anti-oxidative responses. The Met-Thr dipeptide could therefore
 be beneficial for supporting gut health and integrity.
- Antioxidant Properties: Methionine-containing dipeptides have been noted for their antioxidant activity. This is an area for direct investigation with the Met-Thr dipeptide.

Quantitative Data Summary

While specific quantitative data for the Met-Thr dipeptide is limited, the following tables summarize relevant data from studies on related dipeptides and individual amino acid supplementation. This information can serve as a benchmark for designing and interpreting experiments with Met-Thr.

Table 1: Effects of Methionyl-Methionine (Met-Met) Dipeptide Supplementation on Lactation Performance in Dairy Cows[1]



Parameter	Control Group (CON)	6 g/d Met-Met Group (MM)	6.12 g/d Rumen- Protected Met-Met Group (RPMM)
Milk Yield (kg/d)	35.8	36.5	37.9
Energy-Corrected Milk (ECM) (kg/d)	35.5	37.1	38.2**
Milk Protein Yield (kg/d)	1.15	1.21	1.23
Milk Protein (%)	3.21	3.32	3.33

^{*}p < 0.05 compared to CON; **p < 0.01 compared to CON

Table 2: Effects of Methionine and Threonine Supplementation on Immune Response in Broiler Chickens[2]



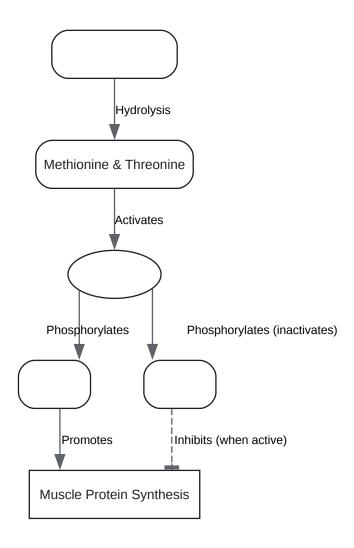
Dietary Treatment	Antibody Titer against IBD (7 days post-challenge)	Antibody Titer against NDV (7 days post- challenge)	Bursa Lesion Score
NRC (M1T1)	3.2	3.5	2.8
2x NRC Met, NRC Thr (M2T1)	3.8	4.1	2.1
3x NRC Met, NRC Thr (M3T1)	4.1	4.5	1.8
NRC Met, 2x NRC Thr (M1T2)	3.9	4.2	2.0
2x NRC Met, 2x NRC Thr (M2T2)	4.5	5.1	1.5
3x NRC Met, 2x NRC Thr (M3T2)	4.8	5.5	1.2
NRC Met, 3x NRC Thr (M1T3)	4.2	4.6	1.7
2x NRC Met, 3x NRC Thr (M2T3)	4.9	5.6	1.1
3x NRC Met, 3x NRC Thr (M3T3)	5.2	5.9	1.0

^{*}Significantly higher than other treatment groups (p < 0.05).

Key Signaling Pathways

The biological effects of Met-Thr are likely mediated through the modulation of key signaling pathways involved in metabolism, growth, and immunity. Based on the known functions of methionine and threonine, the following pathways are of particular interest for investigation.

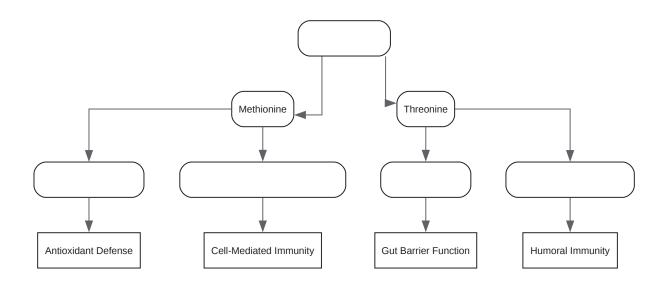


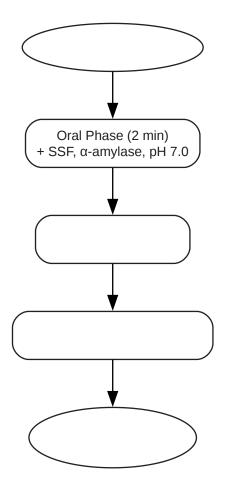


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Figure 1: Inferred mTOR signaling pathway activation by Met-Thr.







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References

- 1. Supplementation of Methionine Dipeptide Enhances the Milking Performance of Lactating Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Met-Thr in Nutritional Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3265722#applications-of-met-thr-in-nutritional-research]

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